molecular formula C8H11Br2NO B1379517 2-(2-Aminoethyl)-6-bromophenol hydrobromide CAS No. 1795187-83-5

2-(2-Aminoethyl)-6-bromophenol hydrobromide

Cat. No.: B1379517
CAS No.: 1795187-83-5
M. Wt: 296.99 g/mol
InChI Key: PBCLCNYPZNAAHR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a bromophenol group and a primary amine side chain, making it a potential bifunctional building block for chemical synthesis. The bromophenol moiety is known to participate in various coupling reactions and can serve as a precursor in the synthesis of more complex heterocyclic structures, such as chromans and spirodienones, which are core structures in some natural products . The 2-aminoethyl side chain can be utilized to conjugate the molecule to other entities or to create chelating ligands. While a specific, well-documented mechanism of action for this exact compound is not established in the current scientific literature, its structure suggests potential for development in areas where similar aminoalkylphenols are active. Researchers are exploring analogous compounds for their potential biological activity, including as inhibitors for specific enzymes like topoisomerase II in antifungal applications . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-aminoethyl)-6-bromophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.BrH/c9-7-3-1-2-6(4-5-10)8(7)11;/h1-3,11H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCLCNYPZNAAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide typically involves the bromination of 2-(2-Aminoethyl)phenol. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the source of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the selective bromination at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully monitored and controlled. The use of hydrobromic acid in excess ensures complete conversion of the starting material to the desired product. The final product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(2-Aminoethyl)phenol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: 2-(2-Aminoethyl)phenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-(2-Aminoethyl)-6-bromophenol hydrobromide exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of related compounds against Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The mechanism often involves the generation of reactive oxygen species (ROS), which disrupt bacterial membranes and inhibit biofilm formation, a common challenge in treating infections .

Cancer Research
Compounds targeting the Transforming Growth Factor beta Receptor 2 (TGF-β R2) pathway have been explored for their potential in cancer therapy. Inhibition of TGF-β signaling is associated with reduced tumor growth and metastasis. The hydrobromide form of 2-(2-Aminoethyl)-6-bromophenol may serve as a scaffold for developing selective TGF-β R2 kinase inhibitors, which could be beneficial in treating various cancers and fibrotic disorders .

Biochemistry

Buffering Agent
This compound is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it suitable for various laboratory procedures, including enzyme assays and protein purification processes .

Synthesis of New Compounds
The compound serves as a reactant in the synthesis of novel molecules through various chemical reactions, such as Suzuki-Miyaura coupling. Such reactions are crucial for developing new pharmaceuticals with improved efficacy and reduced side effects .

Case Studies

Study Focus Findings
Study on MRSA InhibitionExamined the efficacy of peptoid polymers against MRSA using 2-(2-Aminoethyl)-6-bromophenol derivativesThe polymer demonstrated superior antibacterial properties compared to traditional antibiotics, effectively eradicating MRSA biofilms in vivo .
TGF-β R2 Inhibition ResearchInvestigated macrocyclic compounds as TGF-β R2 inhibitorsCompounds derived from similar scaffolds showed promise in reducing cancer growth and fibrosis in preclinical models .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-bromophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(2-Aminoethyl)-6-bromophenol hydrobromide with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications/Reactivity
2-(2-Aminoethyl)-6-bromophenol HBr C₈H₁₀Br₂NO 303.98 Phenol, aminoethyl, hydrobromide Not reported Organic synthesis, biochemical probes
2-Amino-6-bromophenol C₆H₆BrNO 188.02 Phenol, amine 83–84 Intermediate in dye synthesis
2-Bromo-6-methoxyphenol C₇H₇BrO₂ 217.04 Phenol, methoxy Not reported Pharmaceutical intermediates
MTSEA ([2-Aminoethyl]methanethiosulfonate HBr) C₃H₈BrNO₂S₂ 242.10 Methanethiosulfonate, aminoethyl Not reported Protein thiol modification
6-Hydroxydopamine Hydrobromide C₈H₁₂BrNO₃ 250.10 Triol, aminoethyl, hydrobromide 240–245 (dec.) Neurotoxicity studies

Key Structural and Functional Differences

Substituent Effects: The aminoethyl group in this compound enhances its solubility in polar solvents compared to simpler bromophenols like 2-Amino-6-bromophenol, which lacks the ethylamine chain . Methoxy vs. Bromo Groups: 2-Bromo-6-methoxyphenol replaces the aminoethyl group with a methoxy substituent, reducing its nucleophilic reactivity but increasing stability under acidic conditions .

Counterion Influence: The hydrobromide salt in this compound improves its crystallinity and stability compared to neutral analogs like 2-Amino-6-bromophenol. This is critical for controlled synthesis and storage .

Reactivity in Biochemical Contexts: Unlike MTSEA hydrobromide, which reacts with cysteine thiols in proteins via its methanethiosulfonate group , this compound is more likely to participate in electrophilic aromatic substitution or hydrogen bonding due to its phenolic hydroxyl group.

Biological Activity

2-(2-Aminoethyl)-6-bromophenol hydrobromide, a compound with the CAS number 1795187-83-5, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenol structure with an aminoethyl side chain, which influences its biological interactions. The presence of the bromine atom may enhance its reactivity and affinity towards various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor for certain enzymes, impacting metabolic pathways and cellular functions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, bromophenols are known for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

Recent research highlights the compound's potential as an enzyme inhibitor. A study focused on related bromophenols demonstrated significant inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II, with KI values ranging from 0.65 to 1.26 mM . This suggests that this compound may exhibit similar inhibitory activity.

Study on Enzyme Inhibition

In a comparative analysis, several brominated compounds were tested for their inhibitory effects on carbonic anhydrases. The results indicated that certain derivatives displayed competitive inhibition, making them potential candidates for therapeutic applications in conditions where CA activity is dysregulated .

Data Summary

Biological Activity Mechanism References
AntimicrobialDisruption of cell membranes
Enzyme Inhibition (hCA II)Competitive inhibition
Anticancer PotentialInduction of apoptosis

Q & A

Q. Q1. What are the established synthetic routes for 2-(2-Aminoethyl)-6-bromophenol hydrobromide, and how can purity be optimized?

Methodological Answer: A common approach involves coupling 6-bromophenol with 2-aminoethyl bromide hydrobromide under alkaline conditions. Sodium bicarbonate is often used to neutralize HBr generated during the reaction, ensuring a stable pH (~8–9). Post-synthesis, purification via recrystallization from methanol/water mixtures improves purity (>95%). Analytical HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) confirms purity, while elemental analysis validates stoichiometry .

Q. Q2. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the structure. The aminoethyl group forms hydrogen bonds (N–H···Br) with the hydrobromide counterion, while π-π stacking between aromatic rings contributes to lattice stability. Data collection on a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation) and refinement with SHELXL-2018/3 are standard. Space group assignments (e.g., monoclinic P2₁/c) and R-factor thresholds (<0.05) ensure accuracy .

Q. Q3. What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer: Store desiccated at 2–8°C in amber vials to prevent photodegradation. Aqueous solutions (if prepared) should be buffered at pH 4–6 and used within 24 hours due to hydrolysis risks. Long-term stability tests via accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored properly .

Advanced Research Questions

Q. Q4. How can this compound be utilized in synthesizing Schiff base ligands for metal coordination studies?

Methodological Answer: React the compound with aldehydes/ketones (e.g., 2-pyridinecarboxaldehyde) in ethanol under reflux (12 h, 80°C). The primary amine reacts selectively to form imine bonds. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). The resulting Schiff base can coordinate transition metals (e.g., Cu²⁺, Ni²⁺), as confirmed by UV-Vis (d-d transitions at 500–600 nm) and ESI-MS .

Q. Q5. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: In polar aprotic solvents (DMF, DMSO), the bromide ion acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., thiols). At pH > 9 (adjusted with NaHCO₃), deprotonation of the phenolic -OH enhances electrophilicity at the adjacent carbon. Kinetic studies using ¹H NMR (D₂O, 400 MHz) track substitution rates, revealing a 3-fold increase in DMSO vs. ethanol .

Q. Q6. How can contradictory data in spectroscopic characterization (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Unexpected splitting in ¹H NMR (e.g., for the aminoethyl group) may arise from restricted rotation or hydrogen bonding. Variable-temperature NMR (25–60°C) in DMSO-d₆ can distinguish dynamic effects. For ambiguous peaks, 2D COSY and HSQC clarify coupling relationships. Computational modeling (DFT at B3LYP/6-31G*) predicts chemical shifts, aiding assignment .

Q. Q7. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer: Byproducts like di-substituted amines form via over-alkylation. Control via slow addition of 2-aminoethyl bromide hydrobromide (1.05 eq) and low temperature (0–5°C). Quenching with ice-water minimizes side reactions. Column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) isolates the target compound in >85% yield. Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction endpoints .

Experimental Design & Data Analysis

Q. Q8. How to design an experiment assessing the compound’s role in modulating ion channel activity?

Methodological Answer: Use patch-clamp electrophysiology on HEK293 cells expressing K⁺ channels (e.g., Kv1.2). Prepare extracellular solutions containing 1–100 µM of the compound. Current-voltage (I-V) curves before/after treatment quantify inhibition (IC₅₀ via Hill plots). Molecular docking (AutoDock Vina) predicts binding to the channel’s selectivity filter, guided by homology models from Streptomyces lividans K⁺ channels .

Q. Q9. What analytical methods validate the compound’s degradation products under oxidative stress?

Methodological Answer: Subject the compound to Fenton’s reagent (Fe²⁺/H₂O₂) at 37°C for 24 h. Analyze via LC-MS/MS (Q-TOF, negative ion mode). Major degradants include 6-bromocatechol (m/z 187) and 2-aminoethyl sulfate (m/z 124). Stability-indicating methods (HPLC with PDA detection, 220 nm) ensure specificity. Compare with reference standards for confirmation .

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